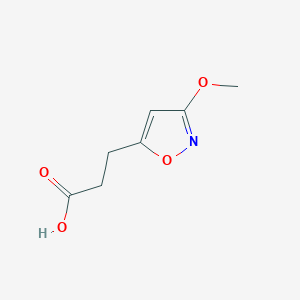

3-(3-Methoxyisoxazol-5-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methoxy-1,2-oxazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c1-11-6-4-5(12-8-6)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBIAAGRBWFOCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60316497 | |

| Record name | 3-(3-Methoxy-1,2-oxazol-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60316497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52898-06-3 | |

| Record name | 52898-06-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3-Methoxy-1,2-oxazol-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60316497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-methoxy-1,2-oxazol-5-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(3-Methoxyisoxazol-5-yl)propanoic Acid: A Key Building Block in Medicinal Chemistry

This guide provides a comprehensive technical overview of 3-(3-Methoxyisoxazol-5-yl)propanoic acid, a heterocyclic carboxylic acid of significant interest to researchers and professionals in drug development and organic synthesis. While not extensively studied for its own biological activity, its structural features make it a valuable and versatile intermediate in the synthesis of more complex, pharmacologically active molecules.[1][2] This document will delve into its chemical properties, a detailed kilogram-scale synthesis protocol, and its potential applications as a foundational scaffold in medicinal chemistry.

Core Chemical Properties and Identifiers

This compound is a white solid at room temperature.[1] Its core structure consists of a propanoic acid chain attached to the 5-position of a 3-methoxyisoxazole ring. The presence of both a carboxylic acid group and a methoxy-substituted isoxazole ring provides two key points for chemical modification, making it an attractive starting material for library synthesis in drug discovery programs.

| Property | Value | Source |

| IUPAC Name | 3-(3-methoxy-1,2-oxazol-5-yl)propanoic acid | --INVALID-LINK-- |

| Synonyms | 3-METHOXY-5-ISOXAZOLEPROPANOIC ACID; 5-Isoxazolepropanoic acid, 3-methoxy- | --INVALID-LINK-- |

| CAS Number | 52898-06-3 | --INVALID-LINK-- |

| Molecular Formula | C₇H₉NO₄ | --INVALID-LINK-- |

| Molecular Weight | 171.15 g/mol | --INVALID-LINK-- |

| Appearance | White solid | [1] |

Spectroscopic and Physicochemical Data (Predicted)

Predicted Spectroscopic Data:

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the methoxy group, the methylene protons of the propanoic acid chain, and the isoxazole ring proton.

-

¹³C NMR (Predicted): The carbon NMR spectrum would likely display seven distinct signals corresponding to the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the isoxazole ring, the methoxy carbon, and the two methylene carbons of the propanoic acid chain.

-

IR Spectroscopy (Predicted): The infrared spectrum is predicted to exhibit a strong, broad absorption band for the O-H stretch of the carboxylic acid, a sharp, strong absorption for the C=O stretch of the carbonyl group, and various C-H and C-O stretching and bending vibrations.

Predicted Physicochemical Properties:

-

Melting Point: Predicted to be in the range of 80-100 °C.

-

Boiling Point: Predicted to be approximately 350-400 °C at standard pressure.

-

pKa: The carboxylic acid proton is predicted to have a pKa in the range of 4.0-5.0, typical for a propanoic acid derivative.

-

Solubility: Expected to have moderate solubility in polar organic solvents such as methanol, ethanol, and DMSO, and low solubility in nonpolar solvents like hexane. Its solubility in aqueous solutions is expected to be pH-dependent, increasing significantly at pH values above its pKa.

Synthesis and Manufacturing

A safe and scalable manufacturing route for this compound has been developed, highlighting its importance as a key building block in pharmaceutical research.[1] The synthesis involves a multi-step process culminating in a double decarboxylation to yield the final product.

Experimental Protocol: Kilogram-Scale Synthesis

The following protocol is adapted from a publication by Idorsia Pharmaceuticals and details the final steps of the synthesis.[1]

Step 1: Homologation and Decarboxylation

-

Reaction Setup: A solution of the starting material, a chlorinated intermediate, is prepared in a suitable solvent.

-

Nucleophilic Substitution: The solution is reacted with triethylmethanetricarboxylate.

-

Double Decarboxylation: The resulting intermediate undergoes a double decarboxylation to form the propanoic acid moiety.

-

Workup and Isolation: The reaction mixture is subjected to a solvent swap to remove acetic acid, which is crucial for preventing product loss due to solubilization.[1]

-

Crystallization and Filtration: A cooling ramp from 60 to 0 °C over 1 hour is applied to induce crystallization, affording a white suspension. The suspension is aged for 1 hour at 0 °C before filtration.[1]

-

Drying: The isolated white solid is dried to yield this compound with a purity of >99%.[1]

This process has been successfully scaled to produce kilogram quantities of the target compound, demonstrating its accessibility for large-scale medicinal chemistry campaigns.[1]

Caption: Scalable synthesis workflow for this compound.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by its carboxylic acid functionality and the isoxazole ring.

-

Carboxylic Acid Group: The carboxylic acid can undergo standard transformations, such as esterification, amidation, and reduction, to introduce a wide range of functional groups and build molecular complexity. This is the primary handle for incorporating this building block into larger molecules.

-

Isoxazole Ring: The isoxazole ring is generally stable to many reaction conditions. The methoxy group at the 3-position can potentially be a site for nucleophilic aromatic substitution under specific conditions, although this reactivity is not widely reported. The ring can also influence the electronic properties of the molecule.

The true value of this compound lies in its application as a synthetic intermediate. The isoxazole moiety is a common feature in many biologically active compounds, including antibiotics and other therapeutic agents.[3] The propanoic acid side chain provides a flexible linker to connect the isoxazole core to other pharmacophores.

Caption: Synthetic utility of this compound.

Biological and Pharmacological Context

There is currently no significant body of research on the specific biological or pharmacological activity of this compound itself. Its primary role in the scientific literature is that of a key building block for the synthesis of more complex molecules that are then evaluated for their therapeutic potential.[1]

The isoxazole ring system is a well-established pharmacophore found in numerous approved drugs and clinical candidates. For instance, isoxazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibiotic, anti-inflammatory, and anticancer properties.[3] Therefore, this compound serves as a valuable starting material for the development of novel isoxazole-containing drug candidates.

Safety and Handling

Based on available safety data, this compound is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation. Standard laboratory safety precautions should be observed when handling this compound.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

This compound is a key synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its readily available scalable synthesis and versatile chemical handles make it an attractive building block for the creation of novel isoxazole-containing compounds. While the compound itself has not been extensively profiled for biological activity, its utility in the synthesis of pharmacologically active molecules is well-established. This technical guide provides a foundational understanding of its chemical properties, synthesis, and potential applications, serving as a valuable resource for researchers and drug development professionals.

References

An In-depth Technical Guide to 3-(3-Methoxyisoxazol-5-yl)propanoic Acid (CAS: 52898-06-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3-(3-Methoxyisoxazol-5-yl)propanoic acid, a key building block in synthetic and medicinal chemistry. The document delves into its chemical and physical properties, details established synthetic routes, and explores its reactivity, with a focus on the isoxazole ring and the propanoic acid functional group. Furthermore, it outlines analytical methods for characterization and discusses the known and potential applications of this compound in drug discovery and materials science, supported by available safety and toxicological data.

Introduction

This compound, with the CAS number 52898-06-3, is a bifunctional organic molecule that has garnered interest within the scientific community, particularly in the realm of drug discovery and development. Its structure, which incorporates a methoxy-substituted isoxazole ring linked to a propanoic acid chain, presents a versatile scaffold for the synthesis of more complex molecular architectures. The isoxazole moiety is a well-recognized "privileged structure" in medicinal chemistry, known to be present in a variety of biologically active compounds.[1] This guide aims to serve as a detailed resource for researchers, providing in-depth technical information to facilitate the effective use of this compound in their scientific endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This section details the key properties of this compound.

| Property | Value | Source |

| CAS Number | 52898-06-3 | [2][3] |

| Molecular Formula | C₇H₉NO₄ | [2] |

| Molecular Weight | 171.15 g/mol | [2] |

| IUPAC Name | 3-(3-methoxy-1,2-oxazol-5-yl)propanoic acid | [3] |

| Synonyms | 3-(3-Methoxy-5-isoxazolyl)propanoic acid, 3-Methoxy-5-isoxazolepropanoic acid | [3] |

| Appearance | White powder/solid | [4] |

| Melting Point | Not experimentally reported in the searched literature. | |

| Boiling Point | Not experimentally reported in the searched literature. | |

| Solubility | Not experimentally reported in the searched literature. Expected to be soluble in polar organic solvents like DMSO and methanol. | |

| pKa | Not experimentally reported in the searched literature. The propanoic acid moiety suggests it is a weak acid. |

Synthesis and Manufacturing

The synthesis of this compound has been described in the literature, with methods suitable for both laboratory and larger-scale production. A key synthetic route involves the construction of the isoxazole ring followed by the elaboration of the propanoic acid side chain.

General Synthetic Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its two primary functional groups: the isoxazole ring and the carboxylic acid.

Reactivity of the Isoxazole Ring

The isoxazole ring is an aromatic heterocycle, but it possesses a relatively weak N-O bond, making it susceptible to cleavage under certain conditions. This reactivity can be harnessed for synthetic transformations.

-

Reductive Cleavage: The N-O bond of the isoxazole ring can be cleaved under reductive conditions, such as catalytic hydrogenation (e.g., using Raney Nickel or Pd/C), or with reducing agents like samarium(II) iodide (SmI₂). This cleavage typically yields a β-enaminone or related structures, which are valuable synthetic intermediates.[5]

-

Base- or Nucleophile-Induced Ring Opening: Strong bases or nucleophiles can attack the isoxazole ring, leading to its opening. The regioselectivity of this attack is influenced by the substituents on the ring.

-

Photochemical Reactions: Isoxazoles can undergo photochemical rearrangements to form various isomers, such as oxazoles or azirines.

Caption: Key reaction pathways of the isoxazole ring.

Reactivity of the Propanoic Acid Group

The propanoic acid moiety exhibits the typical reactivity of a carboxylic acid, allowing for a variety of derivatization reactions.

-

Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with an alcohol in the presence of an acid catalyst.

-

Amide Bond Formation: Amide coupling reactions are a cornerstone of medicinal chemistry. The carboxylic acid can be activated using standard coupling reagents (e.g., EDC, HATU) and reacted with a primary or secondary amine to form an amide bond.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Analytical Characterization

Accurate characterization of this compound is crucial for its use in research and development. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy group (a singlet around 3.9-4.1 ppm), the methylene protons of the propanoic acid chain (two triplets, each integrating to 2H), the isoxazole ring proton (a singlet), and the acidic proton of the carboxylic acid (a broad singlet, typically downfield). The chemical shifts of the methylene protons will be influenced by the adjacent isoxazole ring and carbonyl group.[6]

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid (typically in the 170-180 ppm region), the carbons of the isoxazole ring, the methoxy carbon, and the methylene carbons of the propanoic acid chain.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching band for the carbonyl group (around 1700-1725 cm⁻¹), and various C-H, C-O, and C-N stretching and bending vibrations.[7]

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (171.15 g/mol ). The fragmentation pattern would likely involve the loss of the methoxy group, the carboxylic acid group, and cleavage of the propanoic acid chain.[8][9]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for assessing the purity of this compound and for monitoring reaction progress. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer with an acidic pH) and an organic solvent (e.g., acetonitrile or methanol) would be a typical starting point for method development. Detection is commonly performed using a UV detector.

Example HPLC Method Parameters (for a related compound): A validated HPLC method for a similar propanoic acid derivative utilized a C18 column with a mobile phase of acetonitrile and phosphate buffer at pH 3, with UV detection at 225 nm.[10]

Applications in Research and Drug Discovery

This compound is primarily utilized as a versatile building block in organic synthesis, particularly in the field of medicinal chemistry. The isoxazole scaffold is a key feature in numerous approved drugs with a wide range of biological activities, including antimicrobial and anticancer properties.[1][11]

Potential Applications:

-

Synthesis of Novel Bioactive Molecules: The propanoic acid handle allows for the straightforward incorporation of this isoxazole-containing fragment into larger molecules through amide bond formation, a common strategy in drug discovery. This enables the exploration of structure-activity relationships (SAR) by synthesizing libraries of compounds with diverse substituents.

-

Development of Antimicrobial Agents: Isoxazole derivatives have a long history as antimicrobial agents.[1] This compound could serve as a starting point for the synthesis of new antibacterial or antifungal compounds.

-

Anticancer Drug Discovery: The isoxazole nucleus is present in some anticancer agents. By modifying the propanoic acid and the isoxazole ring, novel compounds with potential antiproliferative activity could be developed.[12]

-

Agrochemicals: The unique properties of the isoxazole ring can be beneficial in the design of new pesticides and herbicides.[13]

Caption: Potential application areas of this compound.

Safety and Toxicology

General Hazard Information (for related compounds):

-

Skin Irritation: May cause skin irritation.[5]

-

Eye Irritation: May cause serious eye irritation.[5]

-

Respiratory Irritation: May cause respiratory irritation.[5]

Handling and Storage:

-

Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated area, wearing appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry place, away from incompatible materials.

It is crucial to consult the material safety data sheet (MSDS) provided by the supplier for the most up-to-date and specific safety information before handling this chemical. For propanoic acid in general, acute toxicity is considered to be low to moderate, but it can be corrosive to the skin and eyes.[14]

Conclusion

This compound is a valuable and versatile chemical building block with significant potential in synthetic and medicinal chemistry. Its bifunctional nature, combining the privileged isoxazole scaffold with a reactive propanoic acid handle, makes it an attractive starting material for the synthesis of a wide array of more complex molecules. While specific experimental data on its physicochemical properties and biological activity are limited in the public domain, this guide provides a comprehensive overview of its known characteristics, synthesis, reactivity, and potential applications. As research in medicinal and materials chemistry continues to evolve, the utility of such well-defined building blocks is expected to grow, paving the way for the discovery of novel compounds with beneficial properties.

References

- 1. cct2021.ftmc.lt [cct2021.ftmc.lt]

- 2. 3-(3-Methoxy-5-isoxazolyl)propanoic acid | 52898-06-3 [chemicalbook.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 3-(3-Methoxy-5-isoxazolyl)propanoic acid, CasNo.52898-06-3 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 5. aksci.com [aksci.com]

- 6. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 3-(3-Methoxyphenyl)propanoic acid [webbook.nist.gov]

- 8. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 10. In vitro and in vivo assessments of the genotoxic potential of 3‐chloroallyl alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of new 3-(2-oxobenzodoxazol-3(2H)-yl)propanoic acid derivatives [epubl.ktu.edu]

- 12. In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound [myskinrecipes.com]

- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to 3-(3-Methoxyisoxazol-5-yl)propanoic Acid: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 3-(3-methoxyisoxazol-5-yl)propanoic acid, a key heterocyclic building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural attributes, a scalable synthesis protocol, in-depth analytical characterization, and its strategic importance in the synthesis of complex pharmaceutical agents.

Introduction and Strategic Importance

This compound (CAS No. 52898-06-3) belongs to the isoxazole class of five-membered heterocyclic compounds.[1][2] Isoxazole moieties are prevalent in a multitude of biologically active molecules, demonstrating a wide array of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The unique electronic and steric properties of the isoxazole ring make it a valuable scaffold in drug design, often serving as a bioisosteric replacement for other functional groups to enhance potency, selectivity, and pharmacokinetic profiles.

This particular derivative, with its methoxy and propanoic acid functionalities, offers two key points for chemical modification, making it a versatile synthon for the elaboration of more complex molecular architectures.[3] Its application as a precursor to pharmaceutical intermediates underscores its significance in the drug discovery pipeline.[3]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound comprises a central isoxazole ring substituted at the 3-position with a methoxy group and at the 5-position with a propanoic acid chain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 3-(3-methoxy-1,2-oxazol-5-yl)propanoic acid | [4] |

| CAS Number | 52898-06-3 | [4] |

| Molecular Formula | C₇H₉NO₄ | [4] |

| Molecular Weight | 171.15 g/mol | [4] |

| Appearance | White solid | - |

| Synonyms | 3-METHOXY-5-ISOXAZOLEPROPANOIC ACID; 5-Isoxazolepropanoic acid, 3-methoxy- | [4] |

The presence of both a hydrogen bond donor (carboxylic acid) and multiple hydrogen bond acceptors (ether and isoxazole nitrogens/oxygens) influences its solubility and crystal packing. The propanoic acid side chain provides conformational flexibility.

References

A Comprehensive Guide to the Synthesis of 3-(3-Methoxyisoxazol-5-yl)propanoic Acid: A Key Building Block in Medicinal Chemistry

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific molecule, 3-(3-methoxyisoxazol-5-yl)propanoic acid, serves as a crucial building block in the development of novel pharmaceuticals, making a robust and scalable synthetic route to this compound highly valuable for researchers and professionals in drug development.

This technical guide provides an in-depth overview of a safe and scalable manufacturing route for this compound. We will delve into the strategic considerations behind each synthetic step, provide detailed experimental protocols, and present the data in a clear and accessible format. The pathway discussed herein has been developed with a strong emphasis on safety and scalability, addressing the practical challenges encountered in process chemistry.

Retrosynthetic Analysis and Strategy

The synthesis of this compound can be approached through a multi-step process that begins with commercially available starting materials. A logical retrosynthetic analysis reveals a pathway that constructs the isoxazole ring first, followed by the elaboration of the propanoic acid side chain.

Caption: Retrosynthetic analysis of this compound.

The forward synthesis, therefore, involves the formation of a key intermediate, methyl 3-hydroxyisoxazole-5-carboxylate, which is then methylated and subjected to a two-carbon homologation to introduce the propanoic acid moiety.

Detailed Synthetic Pathway and Experimental Protocols

The overall synthetic route is depicted in the workflow below:

A Technical Guide to the Starting Materials for the Synthesis of 3-(3-Methoxyisoxazol-5-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methoxyisoxazol-5-yl)propanoic acid is a key heterocyclic compound with significant applications in medicinal chemistry and drug discovery. Its structural motif is present in various pharmacologically active molecules, making the efficient and scalable synthesis of this acid and its precursors a critical aspect of pharmaceutical research and development. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile scaffold known to impart a range of biological activities.[1][2] This in-depth guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the requisite starting materials and the underlying chemical principles.

Primary Synthetic Strategy: A Scalable Manufacturing Route

Recent advancements in process chemistry have led to the development of a safe and scalable manufacturing route for this compound.[3] This strategy commences with readily available starting materials and proceeds through a multi-step sequence involving the formation of the isoxazole core followed by a two-carbon homologation.

Core Synthesis of the Isoxazole Ring

The initial phase of this synthesis focuses on the construction of the 3-hydroxyisoxazole-5-carboxylate intermediate. The key starting materials for this stage are:

-

Dimethyl fumarate: A common and inexpensive diester.

-

Bromine: Used for the bromination of dimethyl fumarate.

-

Hydroxyurea: Serves as the source of the N-O fragment for the isoxazole ring formation.

The synthesis begins with the bromination of dimethyl fumarate, which can be efficiently and safely conducted under photoflow conditions to produce dimethyl 2,3-dibromosuccinate.[3] This intermediate is then condensed with hydroxyurea to form methyl 3-hydroxy-5-isoxazolecarboxylate.

Homologation to the Final Product

With the isoxazole core established, the subsequent steps involve a two-carbon homologation to introduce the propanoic acid side chain. This is achieved through a sequence of methylation, reduction, chlorination, and nucleophilic substitution.

The key starting and intermediate materials in this stage include:

-

Methyl 3-hydroxy-5-isoxazolecarboxylate: The product from the initial core synthesis.

-

A methylating agent (e.g., methyl iodide): To convert the hydroxyl group to a methoxy group.[4]

-

A reducing agent: To reduce the ester group to a primary alcohol.

-

A chlorinating agent: To convert the alcohol to a chloride.

-

Triethyl methanetricarboxylate: A commercially available reagent for the nucleophilic substitution and subsequent decarboxylation to form the propanoic acid side chain.[3]

The final step involves the hydrolysis of the resulting ester to yield the target this compound.

Experimental Protocol: Scalable Synthesis

The following is a high-level overview of the experimental protocol for the scalable synthesis of this compound.[3]

Step 1: Synthesis of Methyl 3-hydroxy-5-isoxazolecarboxylate

-

Perform the bromination of dimethyl fumarate under photoflow conditions.

-

React the resulting dimethyl 2,3-dibromosuccinate with hydroxyurea in the presence of a base to yield methyl 3-hydroxy-5-isoxazolecarboxylate.

Step 2: Methylation

-

Treat methyl 3-hydroxy-5-isoxazolecarboxylate with a suitable methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF).[4]

Step 3: Reduction, Chlorination, and Homologation

-

Reduce the ester group of methyl 3-methoxyisoxazole-5-carboxylate to the corresponding alcohol.

-

Convert the alcohol to a chloride using a suitable chlorinating agent.

-

Perform a nucleophilic substitution with triethyl methanetricarboxylate.

-

Induce decarboxylation to form the ethyl ester of the target acid.

Step 4: Hydrolysis

-

Hydrolyze the ethyl ester using a base such as sodium hydroxide, followed by acidification to yield this compound.[5]

Visualization of the Scalable Synthetic Pathway

Caption: Scalable synthetic route to this compound.

Alternative Synthetic Strategy: 1,3-Dipolar Cycloaddition

A classical and highly versatile method for the synthesis of the isoxazole ring is the [3+2] dipolar cycloaddition reaction.[6] This approach involves the reaction of a nitrile oxide with an alkyne. This strategy offers flexibility in the introduction of substituents on the isoxazole ring.

Key Starting Materials for Cycloaddition

The starting materials for this approach are fundamentally different from the previously described route and depend on the desired substitution pattern. To synthesize the core of this compound, the following types of starting materials would be required:

-

A substituted alkyne: This would contain the propanoic acid or a precursor functional group. For instance, an ester of 4-pentynoic acid could be utilized.

-

A nitrile oxide precursor: The nitrile oxide would bear the methoxy group. A common method for the in situ generation of nitrile oxides is the dehydrohalogenation of a hydroximoyl halide, which is in turn derived from an aldoxime.[7]

General Cycloaddition Protocol

-

Preparation of the Nitrile Oxide Precursor: An aldoxime, such as methoxyacetaldoxime, can be converted to the corresponding hydroximoyl chloride by reaction with a chlorinating agent like N-chlorosuccinimide.

-

In Situ Generation of the Nitrile Oxide and Cycloaddition: The hydroximoyl chloride is treated with a non-nucleophilic base (e.g., triethylamine) in the presence of the alkyne. The base facilitates the elimination of HCl to generate the nitrile oxide in situ, which then undergoes a [3+2] cycloaddition with the alkyne to form the 3,5-disubstituted isoxazole ring.[8]

-

Final Functional Group Manipulation: If the alkyne starting material contained a protected or precursor functional group, a final deprotection or conversion step would be necessary to yield the propanoic acid. For example, if an ester of 4-pentynoic acid was used, the final step would be ester hydrolysis.

Visualization of the Cycloaddition Pathway

References

- 1. cct2021.ftmc.lt [cct2021.ftmc.lt]

- 2. cct2021.ftmc.lt [cct2021.ftmc.lt]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Isoxazole synthesis [organic-chemistry.org]

biological activity of isoxazole derivatives

An In-depth Technical Guide to the Biological Activity of Isoxazole Derivatives

Authored by a Senior Application Scientist

Abstract

The isoxazole moiety, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have established it as a "privileged scaffold" in drug discovery.[3] This guide provides an in-depth exploration of the multifaceted biological activities of isoxazole derivatives, moving beyond a simple catalog of effects to elucidate the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their validation. We will dissect the causal relationships that drive their efficacy as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, offering field-proven insights for researchers, scientists, and drug development professionals.

The Isoxazole Core: A Foundation for Pharmacological Diversity

The isoxazole ring's utility is not accidental; it stems from inherent chemical characteristics. It is an electron-rich aromatic system, yet it possesses a weak N-O bond that is susceptible to cleavage under specific reductive or basic conditions.[1][4] This duality is a significant advantage: the ring is stable enough for complex functionalization of its substituents, yet it can also act as a versatile synthetic intermediate.[3][4] This structural versatility allows medicinal chemists to fine-tune steric, electronic, and lipophilic properties, thereby optimizing interactions with a wide array of biological targets.[2]

General Synthetic Workflow: From Chalcones to Isoxazoles

A prevalent and robust method for synthesizing biologically active isoxazoles involves a two-step process commencing with a Claisen-Schmidt condensation to form a chalcone intermediate. This α,β-unsaturated ketone is then cyclized using hydroxylamine hydrochloride. This pathway is highly adaptable, allowing for significant diversity in the final derivatives based on the initial choice of aldehydes and ketones.[5]

Caption: General synthetic workflow for isoxazole derivatives.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Isoxazole derivatives have emerged as potent anticancer agents, demonstrating efficacy against both solid and hematological tumors through a variety of mechanisms.[6][7] Their ability to interfere with fundamental cancer processes, such as proliferation, survival, and migration, makes them a highly active area of oncology research.[7][8]

Mechanism of Action: Hsp90 Inhibition

A primary mechanism for the anticancer effects of several advanced isoxazole derivatives is the inhibition of Heat Shock Protein 90 (Hsp90).[6] Hsp90 is a molecular chaperone critical for the stability and function of numerous oncoproteins, including Akt, HER2, and RAF kinase, which are essential for tumor growth and survival.

The causality is direct: by binding to the ATP-binding pocket of Hsp90, isoxazole inhibitors lock the chaperone in an inactive conformation.[6] This prevents the proper folding of its "client" oncoproteins, leading to their ubiquitination and subsequent degradation by the proteasome. The depletion of these key survival proteins triggers cell cycle arrest and apoptosis, selectively in cancer cells that are often addicted to these pathways.[7]

Caption: Mechanism of Hsp90 inhibition by isoxazole derivatives.

Structure-Activity Relationship (SAR) Insights

SAR studies reveal that anticancer potency is highly dependent on the nature and position of substituents on the isoxazole scaffold.

-

C3 Position: Often substituted with an amino group linked to various aryl or heteroaryl rings. This region is critical for anchoring within the Hsp90 ATP-binding site.[6]

-

C4 Position: Modifications here, such as linking to resorcinol moieties, can enhance antiproliferative activity and improve cellular uptake.[6]

-

C5 Position: Substitution with bulky groups can modulate selectivity and potency. Fusing the isoxazole ring to other heterocyclic systems, like indole, can also significantly enhance cytotoxic effects.[9]

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative isoxazole derivatives against various human cancer cell lines. Lower values indicate higher potency.

| Compound ID | Cancer Cell Line | Type | IC₅₀ (µM) | Reference |

| Compound 27 | Colon 38 / CT-26 | Mouse Colon Carcinoma | 2.5 µg/mL | [2] |

| Compound 6l | A549 | Human Lung Carcinoma | 0.22 | [10] |

| Compound 6l | HepG2 | Human Liver Carcinoma | 0.26 | [10] |

| Compound 6l | MDA-MB-231 | Human Breast Adenocarcinoma | 0.21 | [10] |

| Compounds 1a-c | PC3 | Human Prostate Cancer | Significant Activity | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol provides a self-validating system for assessing the antiproliferative effect of isoxazole derivatives.

-

Cell Seeding: Plate human cancer cells (e.g., A549) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of the test isoxazole derivative in DMSO. Create a series of 2x concentrated serial dilutions in culture medium.

-

Treatment: Remove the old medium from the cells and add 100 µL of the serially diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂. The incubation time is critical and should be optimized for the specific cell line's doubling time.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. The rationale is that only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Isoxazole-containing drugs are well-established anti-inflammatory agents, with notable examples including the selective COX-2 inhibitors Valdecoxib and Parecoxib.[1] Their mechanism revolves around the targeted inhibition of key enzymes in the inflammatory pathway.

Mechanism of Action: COX-2 Inhibition

Inflammation, pain, and fever are largely mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[1] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced at sites of inflammation.

The therapeutic advantage of isoxazole derivatives like Valdecoxib lies in their selectivity. By preferentially inhibiting COX-2 over COX-1, they reduce the production of inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1][12] This selectivity is achieved through specific interactions with the larger, more accommodating active site of the COX-2 enzyme.[12]

Caption: Selective inhibition of the COX-2 pathway by isoxazole derivatives.

Data Presentation: In Vitro COX Inhibition

The selectivity of an inhibitor is a critical parameter, expressed as the Selectivity Index (SI). A higher SI value indicates greater selectivity for COX-2.

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) [IC₅₀(COX-1)/IC₅₀(COX-2)] | Reference |

| C3 | 22.57 ± 0.11 | 0.93 ± 0.01 | 24.26 | [12] |

| C5 | 30.05 ± 0.15 | 0.85 ± 0.04 | 41.82 | [12] |

| C6 | 33.95 ± 0.18 | 0.55 ± 0.03 | 61.73 | [12] |

| Celecoxib (Std.) | 45.15 ± 0.13 | 0.04 ± 0.01 | 1128.75 | [12] |

Experimental Protocol: In Vitro COX Inhibition Assay

This fluorescence-based assay provides a robust method for determining COX-1 and COX-2 inhibition.

-

Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Compound Preparation: Prepare serial dilutions of the test isoxazole derivatives in a suitable buffer (e.g., Tris-HCl) containing DMSO (final concentration <1%).

-

Reaction Mixture: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound or vehicle control. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiation of Reaction: Add arachidonic acid (substrate) and a fluorescent probe (e.g., ADHP) to initiate the reaction. The peroxidase activity of COX converts the probe into a highly fluorescent product.

-

Kinetic Measurement: Immediately measure the fluorescence intensity kinetically over 5-10 minutes using a plate reader (e.g., Ex/Em of 535/587 nm).

-

Data Analysis: Calculate the initial reaction velocity (V) for each concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The ratio of IC₅₀(COX-1) to IC₅₀(COX-2) gives the Selectivity Index.

Antimicrobial and Neuroprotective Activities

Beyond cancer and inflammation, the isoxazole scaffold is integral to compounds with potent antimicrobial and neuroprotective effects.

Antimicrobial Activity

Isoxazole derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][13] The mechanism often involves the disruption of essential cellular processes. For example, the well-known antibiotic Sulfamethoxazole works by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.

Experimental Validation (MIC Determination): The standard method for quantifying antibacterial efficacy is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[5] This involves exposing a standardized bacterial inoculum to serial dilutions of the isoxazole compound in a 96-well plate and identifying the lowest concentration that prevents visible bacterial growth after incubation.[5][13]

Neuroprotective Activity

Emerging research highlights the potential of isoxazole derivatives in combating neurodegenerative disorders.[1][14] Certain chroman-isoxazole hybrids have shown remarkable efficacy in protecting neuronal cells from oxidative stress-induced death (oxytosis), a process implicated in diseases like Alzheimer's.[15]

Experimental Validation (Neuroprotection Assay): The neuroprotective effect can be quantified using neuronal cell lines like HT22.[15] Cells are co-incubated with the test compound and an oxidative stressor (e.g., glutamate or H₂O₂). Cell viability is then assessed (e.g., via MTT assay) to determine the compound's ability to rescue cells from death, with results expressed as an EC₅₀ value (the concentration providing 50% of the maximal protective effect).[15]

Conclusion and Future Perspectives

The isoxazole ring is a pharmacologically validated scaffold that continues to yield compounds with significant therapeutic potential across diverse disease areas.[1][14] Its synthetic tractability and versatile biological activity ensure its continued relevance in drug discovery.[16] Future trends are likely to focus on the development of multi-targeted therapies, where a single isoxazole-based molecule is designed to modulate several disease-relevant pathways simultaneously.[1][17] As our understanding of complex disease networks grows, the adaptability of the isoxazole core will be an invaluable asset in the design of next-generation precision medicines.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. researchgate.net [researchgate.net]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 7. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. espublisher.com [espublisher.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(3-Methoxyisoxazol-5-yl)propanoic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-methoxyisoxazol-5-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry. The document details a robust and scalable synthetic pathway, explores its physicochemical properties, and discusses its potential biological activities, primarily focusing on its role as a potential modulator of neurotransmitter receptors. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, leveraging the isoxazole scaffold as a key structural motif.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a privileged scaffold in medicinal chemistry, present in a variety of clinically approved drugs and investigational agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a valuable component in the design of molecules targeting a wide range of biological targets. Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects.[1][2]

This compound combines the isoxazole core with a propanoic acid side chain, a feature often seen in molecules designed to mimic endogenous ligands, such as the neurotransmitter γ-aminobutyric acid (GABA). This structural arrangement suggests potential interactions with receptors and enzymes within the central nervous system (CNS), making it a molecule of significant interest for the development of novel neurological drugs. This guide will delve into the known synthesis and inferred properties of this compound, providing a scientific basis for its further investigation.

Chemical Synthesis: A Scalable and Efficient Route

A key aspect of the utility of any chemical entity in drug discovery is the ability to synthesize it in a scalable and efficient manner. A well-documented, multi-step synthesis for this compound has been reported, providing a reliable pathway for its production.[3]

Synthetic Scheme Overview

The synthesis commences with the preparation of the key intermediate, methyl 3-hydroxy-5-isoxazolecarboxylate, followed by a two-carbon homologation to yield the final product.[3]

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a summary of the key steps described in the literature for the synthesis of this compound.[3]

Step 1: Synthesis of Methyl 3-hydroxy-5-isoxazolecarboxylate

-

Bromination: Dimethyl fumarate is subjected to bromination under photoflow conditions. This continuous flow method offers advantages in terms of safety and scalability over traditional batch bromination.

-

Condensation: The resulting dibromo intermediate is then condensed with hydroxyurea to form the isoxazole ring, yielding methyl 3-hydroxy-5-isoxazolecarboxylate. This intermediate can be produced on a kilogram scale.[3]

Step 2: Methylation and Reduction

-

Methylation: The hydroxyl group of methyl 3-hydroxy-5-isoxazolecarboxylate is methylated to give the corresponding methoxy derivative.

-

Reduction: The ester functionality is then reduced to a primary alcohol.

Step 3: Homologation and Final Product Formation

-

Chlorination: The intermediate alcohol is converted to a chloride, activating it for the subsequent nucleophilic substitution.

-

Nucleophilic Substitution: The chloride is reacted with a suitable nucleophile, such as triethylmethanetricarboxylate, to introduce the two-carbon extension.

-

Decarboxylation and Hydrolysis: The resulting tri-ester is then subjected to hydrolysis and decarboxylation to afford the final product, this compound. The product is isolated as a white solid with high purity (>99%).[3]

Physicochemical and Spectroscopic Properties

Detailed experimental data on the physicochemical properties of this compound are not widely available in the public literature. However, based on its chemical structure and data from commercial suppliers, we can summarize its key identifiers and expected properties.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 52898-06-3 | [4] |

| Molecular Formula | C₇H₉NO₄ | [4] |

| Molecular Weight | 171.15 g/mol | [4] |

| Appearance | White solid | [3] |

| Storage | Room temperature |

Note: Properties such as pKa, logP, and solubility are not yet reported in the literature and would need to be determined experimentally.

Spectroscopic Characterization (Predicted)

While specific spectra are not publicly available, the expected spectroscopic features can be predicted based on the functional groups present in the molecule.

-

¹H NMR: The spectrum is expected to show signals for the methoxy group (singlet, ~3.9-4.1 ppm), the methylene protons of the propanoic acid chain (two triplets, ~2.6-3.0 ppm), a proton on the isoxazole ring (singlet, ~6.0-6.5 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).

-

¹³C NMR: The spectrum should display signals for the methoxy carbon, the two methylene carbons of the propanoic acid chain, the carbons of the isoxazole ring, and the carbonyl carbon of the carboxylic acid.

-

Infrared (IR) Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (~1700 cm⁻¹), and C-O and C=N stretches associated with the methoxyisoxazole ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Biological Activity and Therapeutic Potential: A Focus on Neurological Targets

Direct biological studies on this compound are not extensively reported. However, the structural motifs present in the molecule strongly suggest a potential for interaction with neurological targets, particularly GABA and glutamate receptors.

The GABA Analogue Hypothesis

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. GABA analogues are a class of compounds that are structurally related to GABA and often exhibit activity as anticonvulsants, sedatives, and anxiolytics. The isoxazole ring, particularly in the 3-hydroxyisoxazole form, is a well-established bioisostere for the carboxylic acid group of GABA, as exemplified by the potent GABA_A agonist, muscimol.

Caption: Structural relationship between GABA, Muscimol, and the target compound.

Given that this compound contains a propanoic acid side chain, which is structurally analogous to the backbone of GABA, and an isoxazole ring, it is plausible that this molecule could act as a modulator of GABA receptors. Further research, including binding assays and electrophysiological studies, is warranted to investigate this hypothesis.

Potential as a Glutamate Receptor Modulator

In addition to GABA receptors, isoxazole derivatives have also been explored as modulators of ionotropic glutamate receptors, such as the AMPA receptor. The propanoic acid side chain is a common feature in many AMPA receptor ligands. Therefore, it is also conceivable that this compound could exhibit activity at these excitatory receptors.

Applications in Drug Discovery and Development

The primary application of this compound is as a versatile building block in medicinal chemistry. Its bifunctional nature, with a carboxylic acid for amide bond formation and a stable heterocyclic core, allows for its incorporation into a wide array of more complex molecules.

Workflow for Utilizing this compound in Drug Discovery

Caption: A potential workflow for the use of the title compound in a drug discovery program.

Researchers can leverage the carboxylic acid functionality to couple this molecule with a diverse range of amines, generating a library of novel compounds for biological screening. The isoxazole core provides a rigid and metabolically stable anchor for these derivatives.

Conclusion and Future Directions

This compound is a readily accessible and synthetically versatile isoxazole derivative with significant potential in drug discovery. While direct biological data is currently limited, its structural features strongly suggest that it may act as a modulator of key neurotransmitter systems in the CNS.

Future research should focus on:

-

Detailed Physicochemical Profiling: Experimental determination of pKa, logP, and aqueous solubility to better predict its drug-like properties.

-

Comprehensive Spectroscopic Analysis: Publication of full ¹H NMR, ¹³C NMR, IR, and MS data to serve as a reference for future synthetic work.

-

Pharmacological Evaluation: In vitro and in vivo studies to confirm its activity at GABA and glutamate receptors and to explore other potential biological targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to understand the key structural requirements for biological activity.

This in-depth guide provides a solid foundation for researchers to build upon, highlighting the promise of this compound as a valuable tool in the ongoing quest for novel therapeutics.

References

The Unseen Scaffolding: A Technical Guide to 3-(3-Methoxyisoxazol-5-yl)propanoic Acid in CNS Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 3-(3-Methoxyisoxazol-5-yl)propanoic acid, a pivotal, yet often unheralded, intermediate in the synthesis of advanced neurological drug candidates. While not a therapeutic agent in its own right, its unique structural motifs are fundamental to the development of potent and selective modulators of ionotropic glutamate receptors, including AMPA and kainate receptors. This document will deconstruct the synthetic pathways to this key building block, elucidate its critical role in the construction of pharmacologically active molecules, and explore the broader therapeutic context that drives its demand. We will delve into the mechanistic insights and experimental rationale that underpin its application, offering a comprehensive resource for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Strategic Importance of a Versatile Intermediate

In the landscape of medicinal chemistry, the final, biologically active molecule often takes center stage. However, the journey to these complex structures is paved with critical intermediates, the unsung heroes that provide the foundational scaffolds for therapeutic innovation. This compound is a prime example of such a molecule. Its isoxazole core, coupled with a reactive propanoic acid side chain, offers a versatile platform for the synthesis of a diverse array of compounds, particularly those targeting the central nervous system (CNS).

The isoxazole ring is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1] When incorporated into larger molecules, it can confer desirable pharmacokinetic and pharmacodynamic properties. The propanoic acid moiety, on the other hand, provides a convenient handle for further chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).

This guide will illuminate the discovery and historical context of isoxazole-containing propanoic acids in drug development, with a specific focus on the synthesis and utility of the methoxy-substituted variant. We will provide detailed, field-proven protocols for its preparation and demonstrate its application in the synthesis of cutting-edge neurological drug candidates.

The Genesis of a Scaffold: Discovery and Historical Context

The history of this compound is intrinsically linked to the broader exploration of isoxazole derivatives in medicinal chemistry. Isoxazoles have long been recognized for their wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] Their journey into the realm of neuroscience has been particularly impactful, with the discovery that isoxazole-containing amino acids can potently and selectively modulate the activity of ionotropic glutamate receptors.

The seminal discovery of (RS)-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid (AMPA) as a selective agonist for a subtype of glutamate receptors led to the identification and characterization of the AMPA receptor, a key player in fast excitatory synaptic transmission in the CNS.[3] This breakthrough opened the door for the rational design of a plethora of AMPA receptor modulators, with the isoxazole scaffold serving as a central pharmacophore.

The development of antagonists for AMPA and kainate receptors, which are implicated in a range of neurological disorders including epilepsy, ischemic brain injury, and chronic pain, became a major focus of research.[1][4] It was in this context that intermediates like this compound emerged as valuable building blocks. The methoxy group offers a stable, lipophilic substituent that can influence the binding affinity and selectivity of the final compound, while the propanoic acid chain allows for the introduction of various functionalities to probe the receptor's binding pocket.

Synthesis and Manufacturing: A Scalable and Validated Protocol

The reliable and scalable synthesis of this compound is crucial for its application in drug development programs. The following protocol is a robust and validated method for its multi-gram scale production.

Overall Synthetic Scheme

Caption: High-level overview of the synthetic route to this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 3-hydroxy-5-isoxazolecarboxylate

-

Bromination of Dimethyl Fumarate: In a photoflow reactor, a solution of dimethyl fumarate in a suitable solvent is subjected to continuous bromination using liquid bromine under UV irradiation. This reaction proceeds with high efficiency and selectivity.

-

Condensation with Hydroxyurea: The crude brominated intermediate is then reacted with hydroxyurea in the presence of a base, such as sodium methoxide in methanol. The reaction mixture is stirred at room temperature until completion.

-

Workup and Isolation: An acidic aqueous workup is performed to remove excess reagents. The product, methyl 3-hydroxy-5-isoxazolecarboxylate, is then isolated by extraction and crystallization.

Step 2: Two-Carbon Homologation and Final Product Formation

-

Methylation: The hydroxyl group of the isoxazole ring is methylated using a suitable methylating agent.

-

Ester Reduction: The methyl ester is reduced to the corresponding primary alcohol using a reducing agent like sodium borohydride.

-

Chlorination: The alcohol is converted to a chloride using a chlorinating agent such as thionyl chloride.

-

Nucleophilic Substitution: The chloride is then reacted with a nucleophile like triethyl methanetricarboxylate.

-

Decarboxylation and Crystallization: The final step involves the hydrolysis of the esters and subsequent decarboxylation to yield this compound. The product is isolated as a white solid by crystallization.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Intermediate/Product | Yield (%) | Purity (%) |

| 1 | Dimethyl Fumarate | Bromine, Hydroxyurea, NaOMe | Methyl 3-hydroxy-5-isoxazolecarboxylate | 75-85 | >98 |

| 2 | Methyl 3-hydroxy-5-isoxazolecarboxylate | - | This compound | 60-70 | >99 |

Application in Drug Development: A Gateway to CNS Therapeutics

The primary utility of this compound lies in its role as a precursor for the synthesis of potent and selective modulators of AMPA and kainate receptors. These receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the brain. Their dysfunction has been implicated in a wide range of neurological and psychiatric disorders.

Synthesis of AMPA Receptor Antagonists

A key application of this intermediate is in the synthesis of competitive AMPA receptor antagonists. The following scheme illustrates a general approach:

Caption: General workflow for the synthesis of AMPA receptor antagonists from the topic intermediate.

By coupling this compound with various amino acid esters, a library of potential antagonists can be generated. The isoxazole moiety serves as a key pharmacophore that interacts with the glutamate binding site of the AMPA receptor, while the amino acid portion can be varied to optimize potency, selectivity, and pharmacokinetic properties.

Mechanism of Action of Derived Antagonists

The antagonists synthesized from this intermediate typically act as competitive inhibitors at the glutamate binding site of the AMPA receptor.

Caption: Competitive antagonism at the AMPA receptor by isoxazole-based compounds.

By occupying the binding site, these antagonists prevent the endogenous ligand, glutamate, from activating the receptor. This leads to a reduction in the influx of cations (primarily Na⁺ and Ca²⁺) into the neuron, thereby dampening excitatory neurotransmission. This mechanism of action is therapeutically relevant in conditions characterized by excessive glutamate signaling, such as epilepsy and excitotoxicity following stroke.[5]

Conclusion: An Indispensable Tool for Neurological Drug Discovery

This compound, while not a household name in pharmacology, is a testament to the critical importance of well-designed chemical intermediates. Its robust and scalable synthesis provides a reliable source of a key structural motif for the development of novel CNS therapeutics. The versatility of its isoxazole core and the reactivity of its propanoic acid side chain have enabled the exploration of a vast chemical space, leading to the discovery of potent and selective modulators of AMPA and kainate receptors.

As our understanding of the molecular basis of neurological disorders continues to grow, the demand for sophisticated chemical tools to probe and modulate CNS targets will only increase. This compound is poised to remain a vital component in the medicinal chemist's toolbox, facilitating the development of the next generation of treatments for a range of debilitating brain disorders.

References

- 1. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US9879017B2 - Processes for the preparation of AZD5363 and intermediate used therein - Google Patents [patents.google.com]

- 3. scholarsportal.info [scholarsportal.info]

- 4. New developments in the molecular pharmacology of alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate and kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Methoxyisoxazol-5-yl)propanoic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methoxyisoxazol-5-yl)propanoic acid is a heterocyclic carboxylic acid with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside detailed experimental protocols for their determination. The synthesis of this molecule has been reported, and it is described as a white solid. This guide is designed to be a practical resource for scientists, offering both foundational data and the methodologies to verify and expand upon it.

Chemical Identity and Molecular Structure

-

IUPAC Name: this compound

-

CAS Number: 52898-06-3[1]

-

Molecular Formula: C₇H₉NO₄[1]

-

Molecular Weight: 171.15 g/mol [1]

-

Chemical Structure:

Caption: Molecular formula of the compound.

Physicochemical Properties

| Property | Value | Source |

| Melting Point | Predicted: 110-140 °C | Computational Prediction |

| Boiling Point | Predicted: 350-380 °C (with decomposition) | Computational Prediction |

| Water Solubility | Predicted: Moderately soluble | Computational Prediction |

| pKa (acidic) | Predicted: 4.0 - 4.5 | Computational Prediction |

| LogP | Predicted: 0.5 - 1.0 | Computational Prediction |

Experimental Protocols for Physicochemical Property Determination

The following section details the standard experimental procedures for determining the key physicochemical properties of a solid organic acid like this compound.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. Impurities typically depress and broaden the melting point range.

Apparatus: Capillary melting point apparatus.

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (liquefaction) are recorded as the melting point range.

Causality Behind Experimental Choices: A slow heating rate is crucial for ensuring thermal equilibrium between the sample and the thermometer, leading to an accurate measurement. A finely powdered sample ensures uniform heat distribution.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility

Principle: The equilibrium solubility of a compound in a particular solvent at a given temperature is the maximum amount of that compound that can dissolve in the solvent.

Apparatus: Shaking incubator, analytical balance, centrifuge, HPLC-UV or UV-Vis spectrophotometer.

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume of distilled water in a sealed vial.

-

Equilibration: The vial is placed in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: The suspension is centrifuged to pellet the undissolved solid.

-

Quantification: A known volume of the clear supernatant is carefully removed, diluted if necessary, and the concentration of the dissolved compound is determined using a calibrated HPLC-UV or UV-Vis spectrophotometer.

Causality Behind Experimental Choices: Using an excess of the solid ensures that the solution becomes saturated. A prolonged equilibration time is necessary to ensure that the dissolution process has reached a true equilibrium. Centrifugation is a reliable method to separate the solid and liquid phases without affecting the dissolved concentration.

Acid Dissociation Constant (pKa) Determination

Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). For a carboxylic acid, it represents the pH at which the protonated (acidic) and deprotonated (conjugate base) forms are present in equal concentrations.

Apparatus: pH meter, automatic titrator or magnetic stirrer, burette.

Procedure (Potentiometric Titration):

-

Sample Preparation: A known amount of this compound is dissolved in a known volume of water (or a water-cosolvent mixture if solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pH at the half-equivalence point (where half of the acid has been neutralized) corresponds to the pKa of the compound.

Causality Behind Experimental Choices: Potentiometric titration is a highly accurate method for determining the pKa of weak acids. The use of a standardized strong base ensures accurate determination of the equivalence point.

Caption: Workflow for pKa Determination.

Octanol-Water Partition Coefficient (LogP) Determination

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, specifically octanol and water. LogP is a measure of the lipophilicity of a compound.

Apparatus: Separatory funnel or vials, shaker, centrifuge, HPLC-UV or UV-Vis spectrophotometer.

Procedure (Shake-Flask Method):

-

Phase Preparation: Water and n-octanol are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken for a sufficient time to allow for partitioning equilibrium to be reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method like HPLC-UV.

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Causality Behind Experimental Choices: Pre-saturation of the solvents is essential to prevent volume changes during the experiment. The choice of the initial solvent for the compound depends on its expected solubility. Centrifugation ensures a clean separation of the two phases, which is critical for accurate concentration measurements.

Spectroscopic Data

While experimental spectra for this compound are not widely published, the following are the expected characteristic signals based on its structure.

-

¹H NMR:

-

A singlet for the methoxy (-OCH₃) protons.

-

A singlet or a narrow multiplet for the isoxazole ring proton.

-

Two triplets for the two methylene (-CH₂-) groups of the propanoic acid chain.

-

A broad singlet for the carboxylic acid (-COOH) proton, which is exchangeable with D₂O.

-

-

¹³C NMR:

-

Signals for the two carbonyl carbons (isoxazole ring and carboxylic acid).

-

Signals for the carbons of the isoxazole ring.

-

A signal for the methoxy carbon.

-

Signals for the two methylene carbons.

-

-

IR Spectroscopy:

-

A broad O-H stretching band for the carboxylic acid.

-

A sharp C=O stretching band for the carboxylic acid.

-

C-H stretching and bending vibrations for the alkyl and methoxy groups.

-

C=N and C=C stretching vibrations characteristic of the isoxazole ring.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

-

Characteristic fragmentation patterns, including loss of the carboxyl group and cleavage of the propanoic acid side chain.

-

Safety and Handling

Based on available information for similar compounds, this compound should be handled with care.

-

Hazard Statements: May cause skin irritation (H315) and serious eye irritation (H319).

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and a lab coat.

-

Use in a well-ventilated area or a fume hood.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While some experimental data is yet to be published, the predicted values and detailed experimental protocols herein offer a robust framework for researchers to characterize and utilize this compound in their work. Adherence to the described methodologies will ensure the generation of high-quality, reliable data, which is essential for advancing scientific discovery and drug development.

References

An In-depth Technical Guide to the Solubility of 3-(3-Methoxyisoxazol-5-yl)propanoic acid